2'-Sulfamoyl-biphenyl-4-carboxylic acid
Overview
Description
2’-Sulfamoyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H11NO4S. It is characterized by the presence of a sulfamoyl group attached to the biphenyl structure, which also contains a carboxylic acid group. This compound is a white solid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Sulfamoyl-biphenyl-4-carboxylic acid can be synthesized through a series of chemical reactions involving starting materials such as biphenyl derivatives. One common method involves the sulfonation of biphenyl followed by carboxylation. The reaction conditions typically include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2’-Sulfamoyl-biphenyl-4-carboxylic acid often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Safety measures are also crucial to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2’-Sulfamoyl-biphenyl-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
2’-Sulfamoyl-biphenyl-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2’-Sulfamoyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2’-Aminosulfonyl-biphenyl-4-carboxylic acid
- 4-(2-Sulfamoylphenyl)benzoic acid
- 2’-Sulphamoyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2’-Sulfamoyl-biphenyl-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-sulfamoylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHKPAIFSGHBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375221 | |
Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352615-90-8 | |
Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352615-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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